molecular formula C6H8O3S B6217926 5lambda6-thiaspiro[2.4]heptane-5,5,7-trione CAS No. 2763755-84-4

5lambda6-thiaspiro[2.4]heptane-5,5,7-trione

Cat. No.: B6217926
CAS No.: 2763755-84-4
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5lambda6-thiaspiro[2.4]heptane-5,5,7-trione is a compound with a unique structure that has garnered interest in various fields such as drug development, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization of linear precursors: Using reagents that promote ring closure.

    Use of sulfur-containing reagents: To introduce the sulfur atom into the spirocyclic structure.

Industrial Production Methods

Industrial production methods for 5lambda6-thiaspiro[2.4]heptane-5,5,7-trione are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5lambda6-thiaspiro[2.4]heptane-5,5,7-trione can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of hydrogen atoms or functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

5lambda6-thiaspiro[2.4]heptane-5,5,7-trione has several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Used in catalysis and materials science for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of 5lambda6-thiaspiro[2.4]heptane-5,5,7-trione involves its interaction with molecular targets through its reactive sulfur and carbonyl groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways and targets depend on the context of its use, such as in drug development or catalysis.

Comparison with Similar Compounds

Similar Compounds

    5,5-dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid: Another spirocyclic compound with similar structural features but different functional groups.

Uniqueness

5lambda6-thiaspiro[24]heptane-5,5,7-trione is unique due to its specific combination of sulfur and carbonyl groups within a spirocyclic framework

Properties

CAS No.

2763755-84-4

Molecular Formula

C6H8O3S

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.